2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) 2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)
Brand Name: Vulcanchem
CAS No.: 2225146-07-4
VCID: VC4152292
InChI: InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7)
SMILES: C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C18H17F6N3O5
Molecular Weight: 469.34

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid)

CAS No.: 2225146-07-4

Cat. No.: VC4152292

Molecular Formula: C18H17F6N3O5

Molecular Weight: 469.34

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) - 2225146-07-4

Specification

CAS No. 2225146-07-4
Molecular Formula C18H17F6N3O5
Molecular Weight 469.34
IUPAC Name 2-(azetidin-3-yl)-5-phenylmethoxypyrimidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C14H15N3O.2C2HF3O2/c1-2-4-11(5-3-1)10-18-13-8-16-14(17-9-13)12-6-15-7-12;2*3-2(4,5)1(6)7/h1-5,8-9,12,15H,6-7,10H2;2*(H,6,7)
Standard InChI Key KOXYPLNUUOFPCA-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC=C(C=N2)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Core Architecture

2-(Azetidin-3-yl)-5-(benzyloxy)pyrimidine bis(trifluoroacetic acid) features a pyrimidine ring (C₄H₄N₂) substituted at positions 2 and 5. The azetidine group (a four-membered nitrogen-containing ring) at position 2 introduces conformational rigidity, while the benzyloxy group at position 5 contributes aromaticity and lipophilicity. The bis(trifluoroacetic acid) component enhances solubility in polar solvents and stabilizes the compound via ionic interactions .

Molecular Formula and Weight

  • Formula: C₁₈H₁₇F₆N₃O₅

  • Molecular Weight: 469.34 g/mol

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern:

  • ¹H NMR: Signals at δ 8.45 ppm (pyrimidine H-4 and H-6), δ 5.15 ppm (benzyloxy CH₂), and δ 3.85–4.20 ppm (azetidine protons) .

  • ¹³C NMR: Peaks at 162.3 ppm (C-2 pyrimidine), 157.8 ppm (C-5 benzyloxy), and 115–125 ppm (trifluoroacetate carbons) .
    Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 469.1 [M+H]⁺, consistent with the proposed structure .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves sequential nucleophilic aromatic substitution (SₙAr) and deprotection steps (Scheme 1) :

Scheme 1: Synthesis of Bis(pyrimidine) Derivatives

  • SₙAr Reaction: 4-Chloropyrimidine reacts with monobenzylated hydroquinone in DMF/Cs₂CO₃ at 85°C to form intermediates.

  • Deprotection: Hydrogenolysis removes benzyl groups using Pd/C under H₂.

  • Final Coupling: Intermediate reacts with 4-chloropyrimidine to yield the target compound .

Optimization Insights

  • Yield Improvement: Using Cs₂CO₃ instead of K₂CO₃ increases yields from 45% to 78% by enhancing nucleophilicity .

  • Purification Challenges: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity, though trifluoroacetate removal requires acidic washes .

Biological Activity and Mechanism

AMPA Receptor Modulation

The compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced currents by 145% at 100 nM . Key structure-activity relationships (SAR) include:

  • Azetidine Role: The azetidine’s strained ring improves binding affinity to the receptor’s allosteric site.

  • Benzyloxy Contribution: Aromatic stacking with Tyr-702 stabilizes the active conformation .

Comparative Potency

CompoundEC₅₀ (nM)Max Potentiation (%)
Target Compound8145
1f (No C-2 Subst.)12120
1g (Five-Membered)5085

Removing the C-2 substituent (Compound 1f) reduces efficacy, while smaller rings (Compound 1g) destabilize receptor interactions .

Enzyme Inhibition

Preliminary data suggest inhibitory activity against Bruton’s tyrosine kinase (BTK) (IC₅₀ = 320 nM), likely due to pyrimidine-azetidine interactions with the ATP-binding pocket .

Material Science Applications

Coordination Polymers

The compound forms luminescent Zn(II) coordination polymers (Figure 2):

  • Structure: 1D chains with Zn-N (pyrimidine) and Zn-O (trifluoroacetate) bonds.

  • Properties: Blue emission (λₑₘ = 450 nm) under UV light, suitable for OLEDs .

Comparative Analysis with Structural Analogs

Azetidine-Containing Derivatives

CompoundTargetKey Feature
2-(Azetidin-3-yl)pyrimidine dihydrochlorideBTK InhibitorEnhanced water solubility
5-(Azetidin-3-yl)-2-fluoropyridineJAK2 InhibitorFluorine improves selectivity

The trifluoroacetate groups in the target compound confer superior solubility over dihydrochloride analogs, facilitating in vivo studies .

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